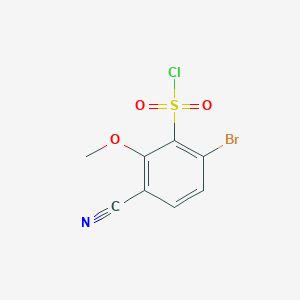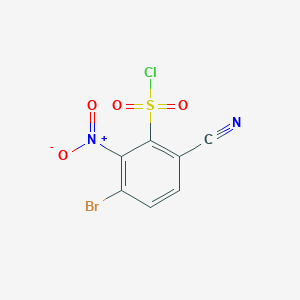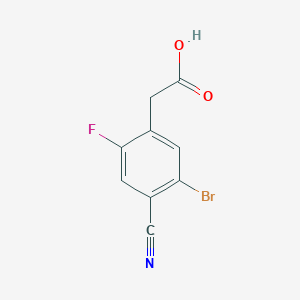
2,2-Dimethyl-3-(naphthalen-1-yl)propanal
Overview
Description
2,2-Dimethyl-3-(naphthalen-1-yl)propanal, also known as β-naphthaldehyde, is a naturally occurring aldehyde found in essential oils and other plant extracts. It has a wide range of applications in the pharmaceutical, food, and cosmetic industries due to its unique properties. β-naphthaldehyde is a versatile organic compound that can be used as a starting material for synthesizing other compounds, and as a reagent in organic synthesis. It is also used as a flavoring agent and preservative in food products, and as a fragrance component in cosmetics.
Scientific Research Applications
β-naphthaldehyde has a wide range of applications in scientific research. It is used as a starting material for the synthesis of other compounds, and as a reagent in organic synthesis. It is also used as a flavoring agent and preservative in food products, and as a fragrance component in cosmetics. In addition, β-naphthaldehyde has been used in the synthesis of pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory drugs. It has also been used in the synthesis of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of β-naphthaldehyde is not well understood. However, it is thought to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other compounds. Inhibition of this enzyme can lead to increased levels of active compounds in the body, which can have beneficial effects. In addition, β-naphthaldehyde has been shown to have antioxidant activity, which may protect cells and tissues from oxidative damage.
Biochemical and Physiological Effects
β-naphthaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial activity, which can be used to treat infections. In addition, β-naphthaldehyde has been shown to have anti-inflammatory and antioxidant effects, which can help protect cells and tissues from damage. It has also been shown to have hepatoprotective effects, which can help protect the liver from damage. Finally, β-naphthaldehyde has been shown to have anti-tumor activity, which can help in the treatment of cancer.
Advantages and Limitations for Lab Experiments
The use of β-naphthaldehyde in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and can be easily synthesized from commercially available starting materials. In addition, it has a wide range of applications, and can be used as a starting material for the synthesis of other compounds or as a reagent in organic synthesis. However, there are some limitations to its use in laboratory experiments. β-naphthaldehyde is a highly reactive compound, and must be handled with care to avoid potential hazards. In addition, it can be difficult to purify, and can be difficult to store due to its high reactivity.
Future Directions
The use of β-naphthaldehyde in scientific research is still in its early stages, and there are many potential future directions for its use. These include the development of new synthesis methods, the use of β-naphthaldehyde as a starting material for the synthesis of other compounds, and the use of β-naphthaldehyde in the synthesis of pharmaceuticals, polymers, dyes, and other materials. In addition, β-naphthaldehyde could be used to study its biochemical and physiological effects, and to develop new drugs and treatments based on its effects. Finally, β-naphthaldehyde could be used to study its potential toxicity and safety in humans, and to develop new safety protocols for its use in laboratory experiments.
properties
IUPAC Name |
2,2-dimethyl-3-naphthalen-1-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKYUTIXJUUNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(naphthalen-1-yl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl 2-azabicyclo[2.2.1]hept-7-ylmethylcarbamate](/img/structure/B1484661.png)







![Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1484671.png)
![trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484672.png)

